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molecular formula C8H10N2O B1362442 N-(4-Pyridinylmethyl)acetamide CAS No. 23974-15-4

N-(4-Pyridinylmethyl)acetamide

Cat. No. B1362442
M. Wt: 150.18 g/mol
InChI Key: MZCVTBJXTMEQLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05208247

Procedure details

The title compound is prepared by the procedure of Example 12 using 25 g of 4-(aminomethyl)pyridine, 25.1 ml of acetic anhydride, 2.26 g of 4-dimethylaminopyridine, 80 ml of pyridine and stirring at room temperature for 68 hours. The residue is purified by column chromatography (silica gel:20% methyl alcohol/ethyl acetate) to give 3.82 g of desired product as orange crystals.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25.1 mL
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.[C:9](OC(=O)C)(=[O:11])[CH3:10]>CN(C)C1C=CN=CC=1.N1C=CC=CC=1>[N:6]1[CH:7]=[CH:8][C:3]([CH2:2][NH:1][C:9](=[O:11])[CH3:10])=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
NCC1=CC=NC=C1
Name
Quantity
25.1 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
2.26 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
80 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at room temperature for 68 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography (silica gel:20% methyl alcohol/ethyl acetate)

Outcomes

Product
Details
Reaction Time
68 h
Name
Type
product
Smiles
N1=CC=C(C=C1)CNC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.82 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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